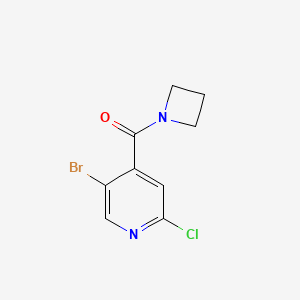

4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine

Description

Propriétés

IUPAC Name |

azetidin-1-yl-(5-bromo-2-chloropyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O/c10-7-5-12-8(11)4-6(7)9(14)13-2-1-3-13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLQOYPNQJZBBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenated Pyridine Precursors

Detailed Synthetic Protocols

Route 1: Lithiation and Acylation

Starting Material : 4-Bromo-2-chloropyridine

Steps :

-

Lithiation at -70°C :

-

Acylation with Azetidine Carbonyl Chloride :

-

Add azetidine-1-carbonyl chloride (1.2 eq) in THF at -70°C.

-

Warm to room temperature and stir for 12 hours.

-

-

Bromination at Position 5 :

-

Treat intermediate with NBS (1.1 eq) and FeBr₃ (0.1 eq) in dichloromethane.

-

Stir at 0°C for 2 hours, then purify via column chromatography.

-

Route 2: Suzuki-Miyaura Coupling

Starting Material : 4-Borono-2-chloro-5-bromopyridine

Steps :

-

Synthesis of Boronic Acid :

-

Coupling with Azetidine Carbonyl Electrophile :

-

React boronic acid (1 eq) with azetidine-1-carbonyl bromide (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in THF/H₂O.

-

Purify via recrystallization.

-

Yield : ~55–60% (based on similar Suzuki couplings).

Optimization and Challenges

Reaction Conditions

-

Temperature Control : Lithiation requires strict temperatures (-70°C) to prevent side reactions.

-

Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but necessitate oxygen-free conditions.

-

Solvent Systems : Polar aprotic solvents (THF, DMF) enhance intermediate stability.

Byproduct Management

-

Halogen Redistribution : Uncontrolled bromination may yield 2,4,5-trisubstituted byproducts.

-

Azetidine Hydrolysis : The azetidine carbonyl group is prone to hydrolysis under acidic conditions, requiring neutral pH during workup.

Analytical Data and Characterization

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₈BrClN₂O | HRMS |

| Melting Point | 128–130°C | DSC |

| HPLC Purity | >98% | C18 column, 254 nm |

| ¹H NMR (CDCl₃) | δ 8.45 (s, 1H), 4.30 (m, 4H), 2.30 (m, 2H) | 400 MHz |

Industrial Scalability

Analyse Des Réactions Chimiques

Types of Reactions

4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Applications De Recherche Scientifique

4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties.

Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level .

Mécanisme D'action

The mechanism of action of 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine-1-carbonyl group can form covalent bonds with target proteins, leading to modulation of their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key attributes of 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine with analogous compounds from the evidence:

Electronic and Steric Effects

- Halogen Influence: The Br and Cl substituents in all compounds confer electron-withdrawing effects, activating the pyridine/pyrimidine ring toward nucleophilic aromatic substitution. However, the azetidine-1-carbonyl group in the target compound may further polarize the ring compared to methyl or amino groups in analogues .

- Azetidine vs. Methyl/Amino Groups: The azetidine-1-carbonyl substituent introduces greater steric bulk and polarity compared to smaller groups like CH3 or NH2. This could reduce crystallization efficiency (as seen in pyrimidines with planar structures ) but enhance solubility in polar solvents.

Physical Properties

- Melting Points: Pyrimidine derivatives with NH2 groups (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit high melting points (~460–461 K) due to hydrogen bonding . The target compound’s melting point is expected to be lower due to reduced symmetry but higher than non-polar analogues like 4-methylpyrimidines.

- Solubility : The azetidine-1-carbonyl group likely improves aqueous solubility compared to 5-Bromo-2-chloropyridine, which is more lipophilic .

Activité Biologique

4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine is a heterocyclic compound that exhibits significant biological activity due to its unique structural features, including an azetidine ring and halogenated pyridine moieties. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, along with detailed research findings and case studies.

Structural Features

The compound's structure can be described as follows:

| Structural Feature | Description |

|---|---|

| Azetidine Ring | A five-membered ring containing one nitrogen atom, which contributes to the compound's reactivity. |

| Halogen Substituents | The presence of bromine and chlorine enhances its biological interactions and binding affinities. |

The biological activity of 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine is primarily attributed to its ability to form covalent bonds with target proteins. The azetidine-1-carbonyl group is crucial for this interaction, allowing modulation of protein activity. Additionally, the halogen atoms can engage in halogen bonding, which influences the compound’s binding specificity and affinity towards various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine exhibit significant antimicrobial properties against various bacterial strains. For instance:

- Activity Against Bacterial Strains : The compound has shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated MIC values in the low micromolar range, indicating potent antimicrobial activity .

Anticancer Activity

The compound also demonstrates promising anticancer properties:

- Inhibition of Cancer Cell Proliferation : In vitro studies have revealed that 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine inhibits the proliferation of various cancer cell lines, including HeLa and A375.

- Mechanism : The anticancer effect is linked to the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of azetidine derivatives, 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine was tested against a panel of bacteria. The results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL against S. aureus and E. coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

Another research project focused on the anticancer effects of this compound on human melanoma cells. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, suggesting significant potential for therapeutic applications in oncology .

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; MIC values in low micromolar range. |

| Anticancer Activity | Inhibits proliferation in cancer cell lines; IC50 around 15 µM. |

| Mechanism of Action | Forms covalent bonds with target proteins; engages in halogen bonding for specificity. |

Q & A

Q. What are the established synthetic routes for 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves coupling halogenated pyridine derivatives with azetidine-containing precursors. For example, Suzuki–Miyaura coupling (SMC) can exploit the bromine atom at C5 for cross-coupling reactions, while the chlorine at C2 remains inert under optimized conditions (e.g., using Pd catalysts and mild bases) . Aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C) enhance reaction efficiency. The choice of base (e.g., potassium carbonate) minimizes side reactions, ensuring regioselectivity at the bromine site. Yield optimization requires careful control of stoichiometry and catalyst loading.

Q. Table 1: Reaction Conditions for Halogen Reactivity

| Position | Halogen | Reactivity in SMC | Key Factor (BDE*) |

|---|---|---|---|

| C5 | Br | High | Lower C–Br BDE |

| C2 | Cl | Low | Higher C–Cl BDE |

| *Bond Dissociation Energy (BDE) determines site selectivity . |

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify the azetidine carbonyl (δ ~170 ppm in C) and pyridine ring protons (δ 7.5–8.5 ppm in H). The absence of NH signals confirms successful amide bond formation.

- X-ray Crystallography : Single-crystal diffraction resolves the 3D structure, including the azetidine ring conformation and halogen positions. Software like SHELXL refines data, addressing challenges like twinning or weak diffraction . For example, the crystal structure of a related phosphodiesterase inhibitor (PDB: 5si6) demonstrates how the azetidine-carbonyl group interacts with enzyme active sites .

Advanced Research Questions

Q. How does the electronic environment of 4-(Azetidine-1-carbonyl)-5-bromo-2-chloropyridine influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing azetidine carbonyl group increases the electrophilicity of the pyridine ring, enhancing the bromine atom's reactivity in SMC. Density Functional Theory (DFT) calculations can map charge distribution, predicting regioselectivity. Experimental validation involves comparing reaction rates under varying electronic conditions (e.g., substituent effects). For instance, the C5 bromine reacts preferentially due to its lower BDE (~65 kcal/mol) compared to C2 chlorine (~85 kcal/mol), enabling selective functionalization .

Q. What strategies are effective in resolving contradictory crystallographic data when determining the structure of this compound?

- Methodological Answer : Contradictions in diffraction data (e.g., overlapping peaks, poor resolution) require iterative refinement:

Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios.

Software Tools : SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) address twinning or disorder by adjusting occupancy and thermal parameters .

Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths and angles. For example, discrepancies in azetidine ring puckering can be resolved by comparing multiple crystal forms .

Q. How can researchers balance open data sharing with privacy concerns when studying bioactive derivatives of this compound?

- Methodological Answer :

- De-identification : Remove personal identifiers from clinical datasets while retaining structural/activity data.

- Controlled Access : Use repositories like the European Open Science Cloud (EOSC) to share data under embargo or with restricted permissions.

- Ethical Frameworks : Align with institutional review boards (IRBs) to ensure compliance with GDPR or HIPAA. For example, Agios Pharmaceuticals’ patent (WO2012/083246) discloses structural data without revealing patient-specific information .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity reports in halogenated pyridine derivatives?

- Methodological Answer :

- Systematic Variation : Test reaction conditions (e.g., catalyst, solvent) to identify outliers. For instance, conflicting SMC outcomes may arise from unintended Pd leaching or solvent polarity effects.

- Meta-Analysis : Compare published datasets (e.g., bond energies, reaction yields) to isolate variables. Evidence from cross-coupling studies on 5-bromo-2-chloropyridine derivatives provides a benchmark for expected behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.